2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-10-11-19(27-2)20(13-15)28(25,26)23-17-8-4-3-7-16(17)18-14-24-12-6-5-9-21(24)22-18/h3-4,7-8,10-11,13-14,23H,5-6,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBCIKONRLVNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus have clinical and biological applications. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It is suggested that the negative charges are gathered around the o4 and o5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Some indole derivatives have shown anti-inflammatory and analgesic activities, suggesting that this compound may have similar effects.
Biochemical Analysis
Cellular Effects
Similar compounds have been found to have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been found to have potential effects on suppressing the production of collagen in vitro.
Dosage Effects in Animal Models
Similar compounds have been found to have diverse biological activities, suggesting that they may have different effects at different dosages.
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels.
Biological Activity
The compound 2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.5 g/mol . The compound features a sulfonamide group, a methoxy group, and a tetrahydroimidazo[1,2-a]pyridine moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, research on related compounds has shown that benzenesulfonamides can effectively inhibit bacterial growth. A study demonstrated that certain derivatives displayed strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MIC) ranging from 8 µM to 32 µM depending on the specific structure of the compound .
Cardiovascular Effects
Another area of interest is the cardiovascular effects of sulfonamide derivatives. A study evaluating the impact of various benzenesulfonamides on perfusion pressure and coronary resistance in isolated rat hearts revealed that some compounds significantly decreased perfusion pressure compared to controls. This suggests potential applications in managing conditions like hypertension or heart failure .
P2X7 Receptor Modulation
The P2X7 receptor is implicated in various inflammatory processes and is a target for drug development. Compounds similar to this compound have been identified as P2X7 receptor antagonists. These compounds can modulate receptor function and may offer therapeutic benefits in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of sulfonamide derivatives found that specific modifications in their chemical structure significantly enhanced their activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the phenyl ring in determining the overall effectiveness of the compounds.
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 8 | E. faecalis |
| Compound B | 16 | S. aureus |
| Compound C | 32 | E. coli |
Study 2: Cardiovascular Impact
In an isolated rat heart model, various benzenesulfonamides were tested for their effects on coronary resistance:
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Benzenesulfonamide | 0.001 | Decreased |
| III | Compound 1 | 0.001 | Decreased |
| IV | Compound 2 | 0.001 | No significant change |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to 5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 2034488-53-2), a structurally related sulfonamide derivative documented in . Key distinctions include:
Substituents on the Benzene Ring :
- The target compound has a 5-methyl group , whereas the comparator features a 5-fluoro substituent . Fluorine is a bioisostere that enhances electronegativity and binding affinity in many drug candidates, while methyl groups contribute to steric bulk and lipophilicity.
- Both retain the 2-methoxy group , which influences electronic effects and hydrogen-bonding interactions.
Imidazo[1,2-a]pyridine Core: The target compound’s 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine introduces saturation, reducing aromaticity and increasing conformational flexibility. This modification likely improves aqueous solubility but may reduce planar stacking interactions with target proteins.
Physicochemical and Pharmacokinetic Properties
Q & A
Q. Q1. What are the recommended synthetic routes for 2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide, and how can purity be optimized?
Methodological Answer :
- Core Synthesis : The imidazo[1,2-a]pyridine moiety can be synthesized via cyclization of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under acidic conditions .
- Sulfonamide Coupling : React the sulfonyl chloride derivative of 2-methoxy-5-methylbenzenesulfonic acid with the amine-functionalized imidazo[1,2-a]pyridine intermediate in dry pyridine or dichloromethane with catalytic DMAP (4-dimethylaminopyridine) to form the sulfonamide bond .
- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2. How should researchers characterize this compound’s structural and physicochemical properties?
Methodological Answer :
- Structural Confirmation :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy, methyl, and sulfonamide groups). Key signals include δ ~3.8 ppm (methoxy) and δ ~7.5–8.5 ppm (aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak).
- Physicochemical Properties :
- Solubility : Test in DMSO, water, and buffers (e.g., PBS) using UV-Vis spectroscopy.
- LogP : Determine via shake-flask method or computational tools (e.g., ChemAxon).
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer :
- Analog Design : Syntize derivatives with variations in:
- Methoxy Group : Replace with ethoxy or halogen to modulate electron density.
- Imidazo[1,2-a]pyridine : Introduce substituents (e.g., halogens, methyl) at positions 5 or 7 to alter steric effects .
- Biological Assays :
- Enzyme Inhibition : Screen against kinases (e.g., SphK1) using fluorescence-based assays .
- Cellular Efficacy : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Include positive controls (e.g., doxorubicin) and negative controls (DMSO-only) .
- Data Analysis : Use IC values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. Q4. What strategies resolve contradictions between in vitro activity and in vivo efficacy for this compound?
Methodological Answer :
- Pharmacokinetic Profiling :
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation.
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .
- Formulation Optimization :
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsions.
- Bioavailability Studies : Compare oral vs. intravenous administration in rodent models, measuring AUC (area under the curve) .
- Mechanistic Studies : Perform transcriptomics/proteomics to identify off-target effects that may reduce in vivo efficacy .
Q. Q5. How can researchers validate the compound’s target engagement in complex biological systems?
Methodological Answer :
- Chemical Proteomics :
- Photoaffinity Labeling : Incorporate a photo-crosslinker (e.g., benzophenone) into the compound’s structure to capture binding proteins upon UV irradiation .
- Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate target proteins from cell lysates. Identify via LC-MS/MS .
- Cellular Imaging :
- Fluorescent Probes : Conjugate with Cy5 or FITC to track subcellular localization via confocal microscopy .
- In Vivo Validation : Generate CRISPR/Cas9 knockouts of putative targets and assess compound efficacy loss in disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
